

3-(Cyclopentyloxy)azetidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)azetidine

Cat. No.: B15268126

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)azetidine is a saturated heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclopentyloxy group at the 3-position. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural features and diverse biological activities. The strained four-membered ring can impart favorable physicochemical properties and metabolic stability to drug candidates. This document provides a detailed overview of the known chemical properties, synthesis, and potential biological relevance of **3-(Cyclopentyloxy)azetidine**, drawing upon available data for the compound and related analogues.

Core Chemical Properties

A summary of the key chemical identifiers and properties for **3-(Cyclopentyloxy)azetidine** is presented below. It is important to note that while some properties are readily available, specific experimental data such as boiling and melting points are not extensively reported in publicly accessible literature.

Property	Value	Source
CAS Number	1344282-98-9	[1]
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
SMILES	C1(OC2CCCC2)CNC1	[1]
Appearance	Not explicitly reported, likely a liquid or low-melting solid	-
Boiling Point	Not reported	-
Melting Point	Not reported	-
Solubility	Not explicitly reported for this specific compound. The parent azetidine is miscible with water. Solubility of substituted azetidines varies with the nature of the substituent.	[2]
Storage	Typically stored in a cool, dry place. Some suppliers indicate cold-chain transportation.	[1]

Synthesis and Reactivity

General Synthetic Approaches to 3-Alkoxyazetidines

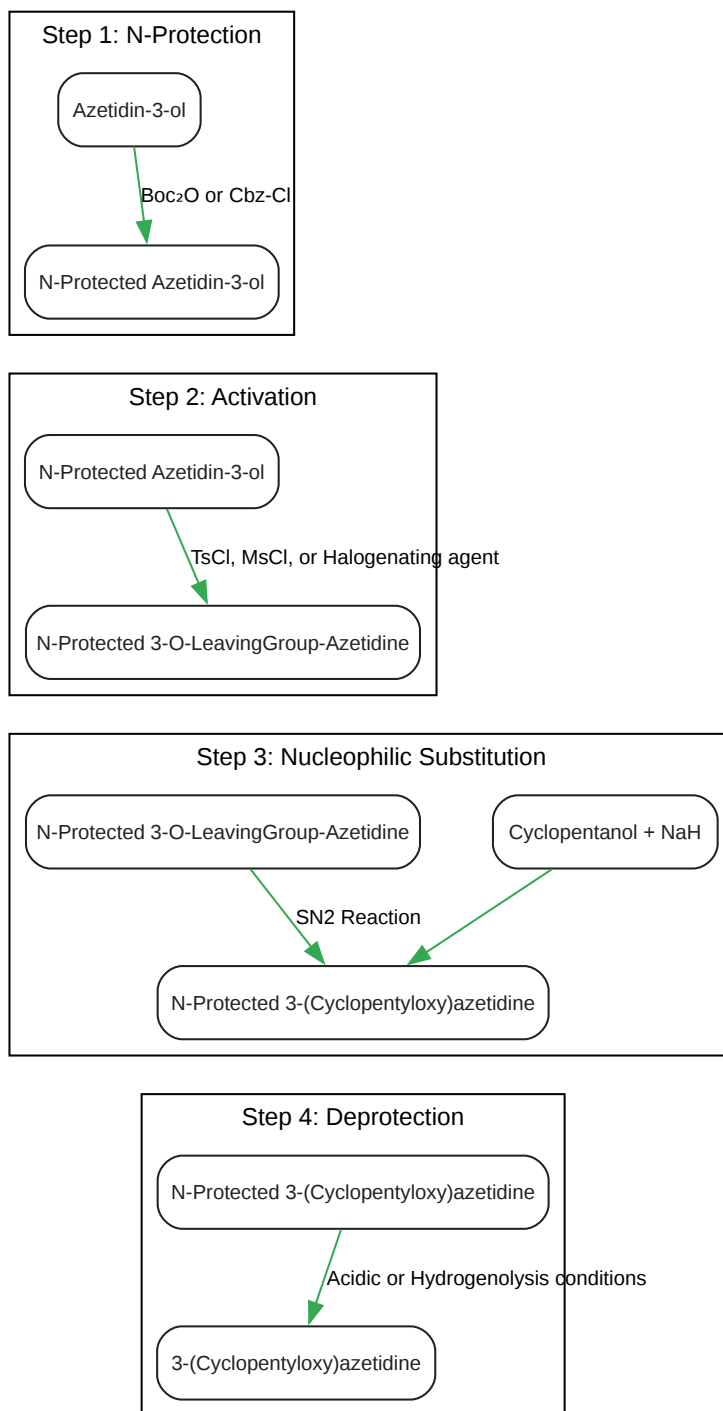
While a specific, detailed experimental protocol for the synthesis of **3-(Cyclopentyloxy)azetidine** is not readily available in the surveyed literature, general methods for the preparation of 3-alkoxyazetidines can be inferred from established synthetic routes for analogous compounds. These methods often involve the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a cyclopentoxide source.

A plausible synthetic pathway could involve the following steps:

- **Protection of the Azetidine Nitrogen:** The synthesis would likely commence with an N-protected azetidin-3-ol or a derivative with a good leaving group at the 3-position. Common protecting groups for the azetidine nitrogen include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be readily introduced and removed.
- **Activation of the 3-Hydroxyl Group (if starting from azetidin-3-ol):** If the starting material is N-protected azetidin-3-ol, the hydroxyl group would need to be converted into a better leaving group, such as a tosylate, mesylate, or halide.
- **Nucleophilic Substitution:** The N-protected azetidine with a leaving group at the 3-position would then be reacted with sodium or potassium cyclopentoxide. This alkoxide can be prepared by deprotonating cyclopentanol with a strong base like sodium hydride.
- **Deprotection:** The final step would involve the removal of the N-protecting group to yield the target compound, **3-(Cyclopentyloxy)azetidine**.

A schematic representation of a potential synthetic workflow is provided below.

Potential Synthetic Workflow for 3-(Cyclopentyloxy)azetidine

[Click to download full resolution via product page](#)Caption: Potential synthetic workflow for **3-(Cyclopentyloxy)azetidine**.

Reactivity

The reactivity of **3-(Cyclopentyloxy)azetidine** is dictated by the strained four-membered ring and the presence of the secondary amine.

- **N-Functionalization:** The nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation.
- **Ring Strain and Ring-Opening Reactions:** The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the three-membered aziridine ring.^[3] These reactions can be promoted by electrophiles or under acidic conditions.

Spectroscopic Data

Detailed NMR and mass spectrometry data for **3-(Cyclopentyloxy)azetidine** are not available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

- **Azetidine Ring Protons:** The protons on the azetidine ring would be expected to appear as complex multiplets in the upfield region of the spectrum. The proton at the 3-position, being attached to the carbon bearing the ether linkage, would likely resonate at a downfield-shifted position compared to the other ring protons.
- **Cyclopentyloxy Group Protons:** The methine proton on the cyclopentyl ring attached to the oxygen would appear as a multiplet. The methylene protons of the cyclopentyl ring would also give rise to multiplets.
- **N-H Proton:** A broad singlet corresponding to the N-H proton would be expected, the chemical shift of which would be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

- **Azetidine Ring Carbons:** The carbon atom at the 3-position would be significantly downfield-shifted due to the electronegative oxygen atom of the ether linkage. The other two carbon atoms of the azetidine ring would appear at higher field.

- **Cyclopentyloxy Group Carbons:** The carbon atom of the cyclopentyl group attached to the oxygen would resonate at a downfield position, while the other carbons of the cyclopentyl ring would appear further upfield.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **3-(Cyclopentyloxy)azetidine** would be expected to show a molecular ion peak (M^+) at m/z 141. Common fragmentation patterns for azetidines involve cleavage of the ring.

Biological Activity and Potential Applications

While there is no specific biological data available for **3-(Cyclopentyloxy)azetidine**, the azetidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and central nervous system activities.[3][4]

The introduction of a lipophilic cyclopentyloxy group at the 3-position may influence the compound's pharmacokinetic properties, such as its membrane permeability and metabolic stability. It is plausible that **3-(Cyclopentyloxy)azetidine** could serve as a valuable building block for the synthesis of novel drug candidates. Further biological screening would be necessary to elucidate its specific pharmacological profile.

Experimental Protocols

As specific experimental protocols for **3-(Cyclopentyloxy)azetidine** are not available, the following are general procedures for key reactions in azetidine chemistry that could be adapted.

General Procedure for N-Boc Protection of an Azetidine

To a solution of the azetidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate (Boc_2O) and a base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and the base, followed by drying of

the organic layer and removal of the solvent under reduced pressure to yield the N-Boc protected azetidine.

General Procedure for Williamson Ether Synthesis of a 3-Alkoxyazetidine

To a solution of an N-protected azetidin-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a strong base, typically sodium hydride, at 0 °C. The mixture is stirred to allow for the formation of the alkoxide. A solution of the corresponding alkyl halide (in this case, cyclopentyl bromide or iodide) is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

General Procedure for N-Boc Deprotection

The N-Boc protected azetidine is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure to yield the deprotected azetidine, often as a salt.

Safety and Handling

Specific safety and handling information for **3-(Cyclopentyloxy)azetidine** is not well-documented. However, based on the general properties of azetidines and other cyclic amines, the following precautions should be taken:

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Toxicity:** The toxicological properties have not been thoroughly investigated. Assume the compound is potentially harmful if swallowed, inhaled, or in contact with skin.

- **Flammability:** The flammability is not known, but many organic amines are flammable. Keep away from heat, sparks, and open flames.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound.

Conclusion

3-(Cyclopentyloxy)azetidine is a chemical entity with potential for use in drug discovery and as a synthetic building block. While specific experimental data on its physical and chemical properties are limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of azetidines. Further research is required to fully characterize this compound and to explore its potential biological activities. The information provided in this guide serves as a foundational resource for researchers and scientists interested in this and related molecules.

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References

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